CJC-1295

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: CJC-1295 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The peptide is typically lyophilized (freeze-dried) to enhance its stability and shelf life .

Analyse Chemischer Reaktionen

Arten von Reaktionen: CJC-1295 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Das Peptid kann oxidiert werden, insbesondere an Methioninresten.

Reduktion: Reduktionsreaktionen können an Disulfidbrücken innerhalb der Peptidstruktur auftreten.

Substitution: Aminosäurereste können substituiert werden, um die Eigenschaften des Peptids zu modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsreagenzien, die in der SPPS verwendet werden.

Hauptprodukte, die gebildet werden: Das Hauptprodukt dieser Reaktionen ist das modifizierte Peptid mit veränderter Stabilität, Aktivität oder Bindungsaffinität .

Wissenschaftliche Forschungsanwendungen

Growth Hormone Regulation

CJC-1295 has been primarily studied for its effects on growth hormone secretion. Research indicates that it can lead to sustained increases in GH and IGF-1 levels in healthy adults, making it a candidate for investigating growth-related disorders and therapies .

Key Findings:

- Sustained GH increase: Single doses resulted in GH levels remaining elevated for up to 6 days .

- Cumulative effects: Multiple doses maintained IGF-1 levels above baseline for up to 28 days .

Muscle Growth and Repair

This compound has shown promise in enhancing muscle growth and recovery. By stimulating GH release, it may facilitate muscle protein synthesis, making it a potential therapeutic agent in sports medicine and rehabilitation .

Case Study:

A study involving athletes indicated that those administered this compound experienced significant improvements in lean body mass compared to controls, suggesting its efficacy as a performance-enhancing agent .

Fat Metabolism

The peptide may also play a role in fat metabolism. Research suggests that increased GH levels can lead to enhanced lipolysis, potentially aiding in weight management and obesity treatment strategies .

Data Table: Effects on Body Composition

| Parameter | Effect of this compound | Duration |

|---|---|---|

| Plasma GH Levels | Increased by 2-10 times | Up to 6 days |

| Plasma IGF-1 Levels | Increased by 0.5-3 times | Up to 28 days |

| Lean Body Mass | Significant increase observed | Variable |

Potential Immunomodulatory Effects

Recent studies have speculated on the immunomodulatory effects of this compound, particularly its impact on immune function through prolonged GH release. This area remains largely exploratory but holds potential for future research into immune-related disorders .

Therapeutic Implications

The therapeutic implications of this compound extend beyond athletic performance enhancement. Its potential applications include:

- Pediatric Growth Disorders: Investigating its role in treating conditions like growth hormone deficiency.

- Age-related Muscle Wasting: Exploring its use in counteracting sarcopenia in older adults.

- Obesity Management: Utilizing its fat metabolism effects for weight loss interventions.

Safety and Tolerability

Clinical trials have reported that this compound is generally well-tolerated with no serious adverse reactions noted at therapeutic doses. The safety profile supports its consideration as a viable therapeutic agent .

Wirkmechanismus

CJC-1295 exerts its effects by binding to GHRH receptors in the pituitary gland, stimulating the release of growth hormone. This leads to increased levels of GH and IGF-1 in the bloodstream, promoting muscle growth, fat loss, and overall metabolic regulation . The DAC component extends the peptide’s half-life, allowing for sustained effects over an extended period .

Vergleich Mit ähnlichen Verbindungen

Sermorelin: Another GHRH analog with a shorter half-life compared to CJC-1295.

Ipamorelin: A growth hormone secretagogue that works synergistically with this compound to enhance GH release.

GHRP-2: A peptide that stimulates GH release but with different receptor targets.

Uniqueness of this compound: this compound’s unique feature is its extended half-life due to the DAC component, which allows for less frequent dosing and sustained GH release . This makes it a preferred choice for long-term therapeutic applications.

Biologische Aktivität

CJC-1295 is a synthetic analog of growth hormone-releasing hormone (GHRH) designed to stimulate the release of endogenous growth hormone (GH). This compound has garnered attention for its potential therapeutic applications, particularly in enhancing growth and metabolic functions. This article details the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound operates by binding to GHRH receptors in the pituitary gland, promoting the secretion of GH. The resulting increase in GH levels subsequently elevates insulin-like growth factor 1 (IGF-1) concentrations, which plays a crucial role in tissue growth and metabolism.

Pharmacokinetics

This compound exhibits a prolonged half-life due to its drug affinity complex (DAC), allowing for sustained GH release. Studies indicate that after subcutaneous administration, GH levels can increase 2-10 times for up to six days, while IGF-1 levels can rise 1.5-3 times over a similar duration . The estimated half-life ranges from 5.8 to 8.1 days .

Dose-Dependent Effects

In clinical trials involving healthy adults, this compound demonstrated significant increases in both GH and IGF-1 levels. A study reported that a single injection of 60 or 90 mcg/kg resulted in a marked elevation of GH secretion while maintaining its pulsatile nature .

Table 1: Summary of Clinical Findings on this compound

| Study | Dosage (mcg/kg) | GH Increase | IGF-1 Increase | Duration of Effect |

|---|---|---|---|---|

| 60 & 90 | 2-10 times | 1.5-3 times | Up to 6 days | |

| Varies | Sustained | Sustained | Up to 28 days |

Safety Profile

This compound has been reported to be well-tolerated with mild adverse effects, primarily localized at the injection site such as pain and swelling . Serious adverse events have been rare, supporting its safety for therapeutic use.

Case Studies

In a notable case study involving eleven healthy men, proteomic analysis revealed significant changes in serum proteins post-CJC-1295 administration. Key findings included:

- Decreased Proteins : Apolipoprotein A1 isoform and transthyretin isoform.

- Increased Proteins : Beta-hemoglobin and immunoglobulin fragments correlated positively with IGF-1 levels .

These findings suggest potential biomarkers for monitoring GH activity and therapeutic effectiveness.

Research Implications

Research continues to explore the implications of this compound in various therapeutic contexts:

- Tissue Repair : Due to its ability to enhance GH secretion, this compound may support tissue regeneration processes, making it a candidate for studies on muscle recovery and injury healing .

- Metabolic Regulation : The compound's effects on metabolism are being investigated, particularly its role in fat reduction and muscle mass increase .

Eigenschaften

IUPAC Name |

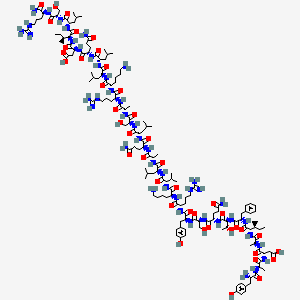

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C152H252N44O42/c1-22-79(15)118(194-125(214)84(20)171-135(224)107(68-115(206)207)181-124(213)81(17)169-126(215)91(155)65-87-41-45-89(201)46-42-87)147(236)189-106(66-86-34-25-24-26-35-86)141(230)196-120(85(21)200)149(238)180-99(51-54-114(158)205)132(221)190-111(72-199)145(234)185-105(67-88-43-47-90(202)48-44-88)140(229)178-96(40-33-59-168-152(164)165)128(217)177-94(37-28-30-56-154)133(222)193-117(78(13)14)146(235)187-100(60-73(3)4)134(223)170-82(18)123(212)175-97(49-52-112(156)203)130(219)183-103(63-76(9)10)138(227)191-109(70-197)143(232)172-83(19)122(211)174-95(39-32-58-167-151(162)163)127(216)176-93(36-27-29-55-153)129(218)182-102(62-75(7)8)137(226)184-101(61-74(5)6)136(225)179-98(50-53-113(157)204)131(220)186-108(69-116(208)209)142(231)195-119(80(16)23-2)148(237)188-104(64-77(11)12)139(228)192-110(71-198)144(233)173-92(121(159)210)38-31-57-166-150(160)161/h24-26,34-35,41-48,73-85,91-111,117-120,197-202H,22-23,27-33,36-40,49-72,153-155H2,1-21H3,(H2,156,203)(H2,157,204)(H2,158,205)(H2,159,210)(H,169,215)(H,170,223)(H,171,224)(H,172,232)(H,173,233)(H,174,211)(H,175,212)(H,176,216)(H,177,217)(H,178,229)(H,179,225)(H,180,238)(H,181,213)(H,182,218)(H,183,219)(H,184,226)(H,185,234)(H,186,220)(H,187,235)(H,188,237)(H,189,236)(H,190,221)(H,191,227)(H,192,228)(H,193,222)(H,194,214)(H,195,231)(H,196,230)(H,206,207)(H,208,209)(H4,160,161,166)(H4,162,163,167)(H4,164,165,168)/t79-,80-,81+,82-,83-,84-,85+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,117-,118-,119-,120-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZMWINMZMMOBR-HRDSVTNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C152H252N44O42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3367.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.